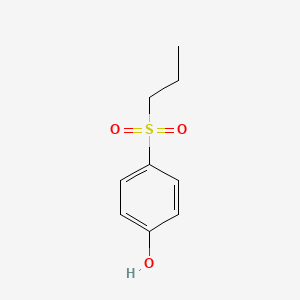

4-(Propane-1-sulfonyl)phenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-propylsulfonylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3S/c1-2-7-13(11,12)9-5-3-8(10)4-6-9/h3-6,10H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOGLGHYDRFLALS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)C1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Propane 1 Sulfonyl Phenol

Strategic Approaches to Sulfone Linkage Formation in Phenolic Contexts

The creation of the sulfone bridge is a critical step in the synthesis of aryl sulfones. Various strategic approaches have been developed, each with its own set of advantages and mechanistic nuances. These methods are broadly categorized into oxidative techniques, nucleophilic aromatic substitution, and transition-metal catalyzed cross-coupling reactions.

Oxidative Functionalization Techniques for Thiol and Sulfide (B99878) Precursors

A common and effective strategy for the synthesis of sulfones involves the oxidation of precursor molecules such as thiols and sulfides. organic-chemistry.orglibretexts.org This approach is advantageous due to the relatively mild conditions that can often be employed and the commercial availability of a wide range of oxidizing agents. The general transformation involves the conversion of a sulfide (R-S-R') to a sulfoxide (B87167) (R-SO-R') and subsequently to a sulfone (R-SO2-R'). libretexts.org

The oxidation of a sulfide precursor, such as 4-(propylthio)phenol, represents a direct route to 4-(propane-1-sulfonyl)phenol. A variety of oxidizing agents can be utilized for this purpose, with the choice of reagent often influencing the selectivity and reaction efficiency. Common oxidants include hydrogen peroxide, peroxy acids (e.g., peracetic acid), and potassium permanganate. libretexts.org For instance, the oxidation of sulfides to sulfones can be achieved with 30% hydrogen peroxide, often in the presence of a catalyst. organic-chemistry.org The reaction proceeds in a stepwise manner, with the sulfoxide being an intermediate. To ensure complete conversion to the sulfone, reaction conditions such as temperature and reaction time must be carefully controlled.

A notable example is the use of Oxone (potassium peroxymonosulfate) for the oxidation of 4-(methylthio)phenol (B156131) to 4-(methylsulfonyl)phenol (B50025), which proceeds with high yield. chemicalbook.com This method's applicability to the propyl analogue is highly probable. The reaction is typically carried out in a solvent mixture, such as ethanol (B145695) and water, at room temperature. chemicalbook.com

| Oxidizing Agent | Substrate | Product | Yield | Reference |

| Oxone | 4-(methylthio)phenol | 4-(methylsulfonyl)phenol | 96% | chemicalbook.com |

| Hydrogen Peroxide | Generic Sulfide | Generic Sulfone | High | organic-chemistry.org |

| Peroxyacid | Generic Sulfide | Generic Sulfone | N/A | libretexts.org |

This table presents examples of oxidizing agents used for the synthesis of sulfones from sulfide precursors. The data for 4-(methylsulfonyl)phenol is illustrative of the high efficiency of Oxone in this type of transformation.

Nucleophilic Aromatic Substitution Routes for Aryl Sulfone Construction

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for the formation of aryl sulfones. wikipedia.orglibretexts.org This reaction involves the displacement of a leaving group, typically a halide, from an aromatic ring by a nucleophile. wikipedia.org For the synthesis of this compound, this could involve the reaction of a sulfinate salt, such as sodium propane-1-sulfinate, with a suitably activated phenol (B47542) derivative.

The success of an SNAr reaction is highly dependent on the electronic nature of the aromatic ring. The presence of strong electron-withdrawing groups positioned ortho or para to the leaving group is crucial for activating the ring towards nucleophilic attack. wikipedia.orglibretexts.org In the context of a phenolic starting material, the hydroxyl group is an activating group, which would disfavor a direct SNAr reaction. Therefore, strategic modification of the phenolic substrate is often necessary.

A plausible SNAr strategy would involve starting with an aryl halide containing an electron-withdrawing group, which is later converted to a hydroxyl group. For instance, reacting 1-chloro-4-nitrobenzene (B41953) with sodium propane-1-sulfinate would yield 1-nitro-4-(propylsulfonyl)benzene. The nitro group can then be reduced to an amino group, which can be subsequently converted to a hydroxyl group via a Sandmeyer-type reaction to afford the final product.

| Aromatic Substrate | Nucleophile | Activating Group | Product (Intermediate) |

| 1-chloro-4-nitrobenzene | Sodium propane-1-sulfinate | Nitro (-NO2) | 1-nitro-4-(propylsulfonyl)benzene |

This table illustrates a potential SNAr approach for the synthesis of a precursor to this compound, highlighting the key components of the reaction.

The reaction proceeds through a Meisenheimer complex, a resonance-stabilized, negatively charged intermediate formed by the addition of the nucleophile to the aromatic ring. libretexts.org The stability of this intermediate is enhanced by the presence of electron-withdrawing groups, which delocalize the negative charge. libretexts.org

Transition-Metal Catalyzed Coupling Reactions for Carbon-Sulfur Bond Formation

In recent decades, transition-metal catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-sulfur bonds. nih.govnih.govtcichemicals.com These methods offer a versatile and often milder alternative to traditional methods. Palladium, copper, and nickel-based catalytic systems are commonly employed for the coupling of aryl halides or triflates with sulfur-containing nucleophiles. nih.govresearchgate.net

For the synthesis of this compound, a transition-metal catalyzed approach could involve the coupling of an aryl halide, such as 4-bromophenol (B116583) or 4-iodophenol (B32979), with a suitable sulfur source. One strategy is the coupling of an aryl halide with a thiol, followed by oxidation of the resulting sulfide to the sulfone. Palladium-catalyzed coupling of thiols with aryl halides is a well-established method for the synthesis of thioethers. nih.gov

Alternatively, direct coupling with a sulfinate salt can be achieved. For example, the reaction of 4-iodophenol with sodium propane-1-sulfinate in the presence of a copper catalyst could potentially yield this compound directly. The choice of ligand, base, and solvent is critical for achieving high yields and selectivity in these reactions.

| Aryl Halide | Sulfur Source | Catalyst System | Product |

| 4-Iodophenol | Propane-1-thiol | Palladium-based | 4-(Propylthio)phenol |

| 4-Bromophenol | Sodium propane-1-sulfinate | Copper-based | This compound |

This table provides examples of potential transition-metal catalyzed cross-coupling reactions for the synthesis of this compound or its immediate precursor.

Precursor Design and Mechanistic Optimization in this compound Synthesis

The efficient synthesis of this compound relies not only on the choice of the core synthetic strategy but also on the careful design of the starting materials and the optimization of reaction mechanisms. This involves considering the reactivity of the phenolic group and developing methods to introduce the sulfonyl moiety in a controlled manner.

Derivatization Strategies for Phenolic Starting Materials

The phenolic hydroxyl group is a versatile functional group that can be strategically modified to facilitate the synthesis. nih.govresearchgate.net Derivatization can be employed to protect the hydroxyl group during a reaction sequence or to alter the electronic properties of the aromatic ring to favor a particular reaction pathway.

One common strategy is the protection of the phenol as an ether, for example, a methyl or benzyl (B1604629) ether. This prevents unwanted side reactions of the acidic phenolic proton and allows for a broader range of reaction conditions to be used. Following the formation of the sulfone linkage, the protecting group can be removed to yield the final product.

Another approach is the conversion of the phenol to a triflate (trifluoromethanesulfonate). Aryl triflates are excellent leaving groups in transition-metal catalyzed cross-coupling reactions, making them valuable precursors for C-S bond formation.

| Phenolic Derivative | Purpose | Subsequent Reaction |

| 4-Methoxyphenyl bromide | Protection of hydroxyl group | C-S coupling followed by deprotection |

| 4-Hydroxyphenyl triflate | Activation for cross-coupling | Direct C-S coupling |

This table outlines different derivatization strategies for phenolic starting materials and their intended purpose in the synthesis of this compound.

Methodologies for Introducing the Propane-1-sulfonyl Moiety

The introduction of the propane-1-sulfonyl group can be achieved through various methods, either by direct sulfonylation or by a two-step process involving the introduction of a sulfur-containing group followed by oxidation.

Direct sulfonylation of phenol can be challenging due to the potential for O-sulfonylation to form a sulfonate ester. However, under Friedel-Crafts conditions, C-sulfonylation can occur. The reaction of phenol with propane-1-sulfonyl chloride in the presence of a Lewis acid catalyst could potentially lead to the formation of this compound. The regioselectivity of this reaction would be influenced by the directing effect of the hydroxyl group.

A more common and often more reliable approach is the introduction of a propylthio group followed by oxidation, as discussed in section 2.1.1. This can be achieved by reacting a phenoxide with 1-bromopropane (B46711) to form 4-propoxyanisole, which can then be rearranged and oxidized.

Alternatively, the reaction of phenol with propane-1-sulfonyl chloride in the presence of a base can lead to the formation of a sulfonate ester. researchgate.netresearchgate.net While this is not the desired C-S bond, it is a relevant consideration in the synthesis design.

| Reagent | Method | Key Transformation |

| Propane-1-sulfonyl chloride | Friedel-Crafts Sulfonylation | Direct C-S bond formation |

| 1-Bromopropane | Alkylation followed by rearrangement and oxidation | C-S bond formation via a thioether intermediate |

| Sodium propane-1-sulfinate | Nucleophilic Aromatic Substitution or Cross-Coupling | Direct C-S bond formation |

This table summarizes methodologies for introducing the propane-1-sulfonyl moiety, highlighting the key reagents and transformations.

Adherence to Green Chemistry Principles in this compound Synthesis

The paradigm of green chemistry is built on twelve foundational principles that aim to design chemical products and processes that minimize the use and generation of hazardous substances. In the context of synthesizing this compound, a compound with applications in medicinal chemistry and materials science, the adoption of these principles is crucial for developing environmentally benign and economically viable manufacturing routes. Key areas of focus include the reduction of solvent use, maximization of atom economy, and the implementation of catalytic strategies to replace stoichiometric reagents.

Traditional methods for the synthesis of aryl sulfones, such as the Friedel-Crafts sulfonylation of phenols, often rely on large volumes of volatile and often hazardous organic solvents like dichloromethane (B109758) or nitrobenzene. researchgate.netgoogle.com These solvents contribute significantly to the process mass intensity (PMI) and are a primary source of chemical waste. greenchemistry-toolkit.org Recognizing these drawbacks, significant research efforts have been directed towards developing solvent-free or reduced-solvent conditions.

One promising approach is the use of microwave irradiation in solvent-free conditions. For instance, the sulfonylation of arenes has been successfully catalyzed by iron(III) chloride (FeCl₃) under microwave irradiation without any solvent, demonstrating a significant improvement in environmental performance. organic-chemistry.org Another advanced methodology is mechanochemistry, which utilizes mechanical force, typically through ball milling, to drive chemical reactions. rsc.orgdtu.dk This technique can eliminate the need for bulk solvents entirely, reducing waste and often increasing reaction rates. The application of mechanochemical methods to the sulfonylation of phenol with propane-1-sulfonyl chloride represents a frontier in the green synthesis of this compound. Furthermore, melt polymerization techniques, which have been used to create poly(aryl ether sulfone)s without solvents, demonstrate the feasibility of high-temperature, solvent-free reactions for forming sulfone linkages. google.com

Table 1: Comparison of Synthetic Conditions for Aryl Sulfone Formation

| Methodology | Solvent System | Energy Input | Key Green Advantage |

|---|---|---|---|

| Traditional Friedel-Crafts | Dichloromethane, Nitrobenzene | Conventional Heating | Well-established procedure |

| Microwave-Assisted Synthesis | Solvent-Free | Microwave Irradiation | Reduced reaction time, elimination of solvent waste. organic-chemistry.org |

| Mechanochemistry (Ball Milling) | Solvent-Free | Mechanical Force | Eliminates bulk solvents, high efficiency. rsc.orgdtu.dk |

| Melt Polymerization Analogue | Solvent-Free | High-Temperature Heating | Avoids solvent use in high-concentration systems. google.com |

Atom economy is a core metric in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comjocpr.com A high atom economy signifies a more efficient process with less waste generation. libretexts.org For the synthesis of this compound, a common pathway is the direct sulfonylation of phenol with propane-1-sulfonyl chloride.

In this reaction, the sulfonyl group is introduced to the phenol ring, forming the desired product and hydrogen chloride (HCl) as a byproduct. While the reaction can achieve a high yield, the generation of a byproduct inherently limits its atom economy. The theoretical percent atom economy (% AE) can be calculated as follows:

% AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 primescholars.com

Table 2: Atom Economy Calculation for the Synthesis of this compound

| Component | Chemical Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| Phenol | C₆H₆O | 94.11 | Reactant |

| Propane-1-sulfonyl chloride | C₃H₇ClO₂S | 142.61 | Reactant |

| This compound | C₉H₁₂O₃S | 200.25 | Desired Product |

| Hydrogen Chloride | HCl | 36.46 | Byproduct |

| Calculated Atom Economy: (200.25 / (94.11 + 142.61)) x 100 | 84.6% |

The replacement of stoichiometric reagents with catalytic alternatives is a cornerstone of green chemistry, as it drastically reduces waste and often allows for milder reaction conditions. Traditional sulfonylation reactions frequently employ stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃), which generate large quantities of corrosive and environmentally harmful waste streams upon workup. masterorganicchemistry.com

Modern synthetic chemistry offers a variety of catalytic systems that can be applied to the synthesis of this compound. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and recycled, improving the sustainability and economics of the process. mdpi.com Examples of advanced catalytic systems relevant to aryl sulfone synthesis include:

Magnetic Nanoparticles: Copper ferrite (B1171679) (CuFe₂O₄) nanoparticles have been developed as an inexpensive, recyclable, and non-toxic catalyst for the synthesis of aryl sulfones from aryl halides and sulfonic acid salts. nanomaterchem.com Their magnetic properties allow for simple separation from the reaction medium.

Supported Metal Catalysts: Carbon-supported copper nanoparticles have demonstrated high activity for diaryl sulfone synthesis at room temperature. rsc.org Similarly, silica (B1680970) gel-supported AlCl₃ has been used as a chemoselective heterogeneous catalyst for Friedel-Crafts sulfonylation. acs.org

Photocatalysts: The use of visible-light photocatalysis, employing reusable composite materials like polyaniline-graphitic carbon nitride-titanium dioxide, offers a novel, energy-efficient route to aryl sulfones via radical pathways. organic-chemistry.orgorganic-chemistry.org

Reusable Homogeneous Catalysts: While homogeneous catalysts can be difficult to separate, systems using ionic liquids as the solvent can allow for the recycling of the catalyst, as demonstrated in copper-catalyzed cross-coupling reactions to form sulfones. organic-chemistry.org

The adoption of these catalytic strategies for the reaction between phenol and a propane-sulfonyl source would represent a significant advancement, leading to a much cleaner and more sustainable process for producing this compound.

Investigative Studies on the Reaction Chemistry and Transformational Pathways of 4 Propane 1 Sulfonyl Phenol

Electrophilic Aromatic Substitution Reaction Profiles of the Phenol (B47542) Ring

The phenol ring of 4-(propane-1-sulfonyl)phenol is susceptible to electrophilic aromatic substitution reactions. The hydroxyl (-OH) group is a strongly activating, ortho-, para-directing group, while the propane-1-sulfonyl (-SO₂CH₂CH₂CH₃) group is a deactivating, meta-directing group. The regiochemical outcome of these reactions is determined by the interplay of these electronic effects.

Regioselective Halogenation Studies

Halogenation of this compound is expected to occur at the positions ortho to the strongly activating hydroxyl group. Due to the steric hindrance posed by the bulky propane-1-sulfonyl group, substitution is favored at the less hindered ortho position.

Mild, palladium-catalyzed methods for the regioselective chlorination, bromination, and iodination of arene C-H bonds using N-halosuccinimides as oxidants have been described. organic-chemistry.org These transformations can provide products that are complementary to those obtained via conventional electrophilic aromatic substitution reactions. organic-chemistry.org

Table 1: Predicted Regioselective Halogenation Products of this compound

| Halogenating Agent | Predicted Major Product |

| Br₂/FeBr₃ | 2-Bromo-4-(propane-1-sulfonyl)phenol |

| Cl₂/AlCl₃ | 2-Chloro-4-(propane-1-sulfonyl)phenol |

| I₂/HNO₃ | 2-Iodo-4-(propane-1-sulfonyl)phenol |

Note: This table is predictive and based on established principles of electrophilic aromatic substitution.

Nitration and Sulfonation Reaction Patterns

Nitration: The nitration of phenols typically occurs under milder conditions than for benzene (B151609) itself. masterorganicchemistry.com For this compound, the reaction with dilute nitric acid is expected to yield a mixture of ortho- and para-nitrated products relative to the hydroxyl group. However, since the para position is already occupied by the sulfonyl group, substitution will be directed to the ortho positions. The reaction of phenol with nitric acid in 58–80% sulfuric acid involves the nitronium ion and proceeds at or near the encounter-controlled rate. rsc.org

Sulfonation: Sulfonation of phenols is a reversible reaction, and the regioselectivity is temperature-dependent. sciencemadness.org At lower temperatures, the kinetically controlled product (ortho-isomer) is favored, while at higher temperatures, the thermodynamically controlled product (para-isomer) predominates. sciencemadness.org In the case of this compound, the para position is blocked, so sulfonation is anticipated to occur at an ortho position. Phenol reacts with concentrated sulfuric acid to form o-phenol sulphonic acid as the major product at lower temperatures and p-phenol sulphonic acid at higher temperatures. doubtnut.com

Table 2: Predicted Nitration and Sulfonation Products

| Reaction | Reagents | Predicted Major Product |

| Nitration | Dilute HNO₃ | 2-Nitro-4-(propane-1-sulfonyl)phenol |

| Sulfonation (Kinetic Control) | Conc. H₂SO₄, low temp. | 2-Hydroxy-5-(propane-1-sulfonyl)benzenesulfonic acid |

| Sulfonation (Thermodynamic Control) | Conc. H₂SO₄, high temp. | 2-Hydroxy-5-(propane-1-sulfonyl)benzenesulfonic acid (as para is blocked) |

Note: This table is predictive and based on established principles of electrophilic aromatic substitution.

Friedel-Crafts Acylation and Alkylation Reactions

Friedel-Crafts Acylation: Phenols and their derivatives can be challenging substrates for Friedel-Crafts acylation. stackexchange.com The lone pair of electrons on the oxygen atom of the hydroxyl group can coordinate with the Lewis acid catalyst, deactivating the ring towards electrophilic attack. stackexchange.comechemi.com However, under certain conditions, C-acylation can occur, leading to the formation of hydroxyarylketones. ucalgary.ca O-acylation, to form a phenyl ester, is a competing reaction. echemi.comucalgary.ca The Fries rearrangement of the initially formed phenyl ester can also lead to the C-acylated product in the presence of a Lewis acid. echemi.comucalgary.ca For this compound, acylation is expected to occur at the position ortho to the hydroxyl group.

Friedel-Crafts Alkylation: Similar to acylation, Friedel-Crafts alkylation of phenols can be complicated by the interaction of the hydroxyl group with the Lewis acid catalyst. jk-sci.com Polyalkylation is also a common side reaction as the introduction of an alkyl group activates the ring. organic-chemistry.org For this compound, alkylation would be directed to the ortho positions. However, the deactivating effect of the sulfonyl group may hinder the reaction.

Table 3: Potential Friedel-Crafts Reaction Outcomes

| Reaction Type | Reagents | Potential Product(s) | Notes |

| Acylation | RCOCl/AlCl₃ | 2-Acyl-4-(propane-1-sulfonyl)phenol | O-acylation and Fries rearrangement are possible. echemi.comucalgary.ca |

| Alkylation | RCl/AlCl₃ | 2-Alkyl-4-(propane-1-sulfonyl)phenol | Polyalkylation and catalyst coordination can be issues. jk-sci.comorganic-chemistry.org |

Note: This table presents potential outcomes, as the reactivity of phenols in Friedel-Crafts reactions can be complex.

Reactivity and Derivatization Involving the Sulfonyl Group

The sulfone moiety in this compound offers sites for chemical modification, although it is generally considered a stable functional group.

Reductive Transformations of the Sulfone Moiety

The reduction of sulfones to sulfides is a challenging transformation that typically requires strong reducing agents. Common reagents for this purpose include lithium aluminum hydride (LiAlH₄) and diisobutylaluminium hydride (DIBAL-H). The reduction of the sulfonyl group in this compound would yield 4-(propylsulfanyl)phenol.

Another potential transformation is the reductive deoxygenation of the phenolic hydroxyl group. This can be achieved by converting the phenol to its triflate ester, followed by palladium-catalyzed reduction.

Table 4: Potential Reductive Transformations

| Transformation | Reagents | Product |

| Sulfone Reduction | LiAlH₄ or DIBAL-H | 4-(Propylsulfanyl)phenol |

| Deoxygenation of Phenol | 1. Tf₂O, pyridine 2. Pd(OAc)₂, PPh₃, HCO₂H | Propyl(phenyl)sulfane |

Note: These are potential transformations based on general reactivity patterns of sulfones and phenols.

Nucleophilic Attack at the Sulfur Center of the Sulfone

The sulfur atom in the sulfonyl group is electrophilic and can be subject to nucleophilic attack. However, the sulfonyl group is a poor leaving group, making direct nucleophilic substitution at the sulfur center difficult. Such reactions often require harsh conditions and highly reactive nucleophiles. The study of nucleophilic substitution at sulfonyl sulfur, for instance in arenesulfonyl chlorides, has been a subject of detailed kinetic and mechanistic investigations. nih.gov While direct displacement on the sulfone in this compound is unlikely, reactions involving nucleophilic attack on the sulfur atom often proceed through more complex mechanisms.

Research into the reactions of sulfonyl compounds with nucleophiles has explored various pathways, including those that proceed via hypervalent sulfur intermediates. scispace.com For instance, the reaction of ethylene sulfone with hydroxide has been shown to proceed through a trigonal-bipyramidal monoanion. scispace.com While not directly analogous, these studies highlight the potential for complex reactivity at the sulfonyl sulfur center.

Chemical Modifications of the Phenolic Hydroxyl Group

The hydroxyl group of this compound is a key site for chemical modification, allowing for the synthesis of a diverse range of derivatives through reactions such as etherification and esterification.

The conversion of the phenolic hydroxyl group into an ether is a fundamental transformation. This can be achieved through O-alkylation to form alkyl aryl ethers or O-arylation to form diaryl ethers.

O-Alkylation: A common method for the O-alkylation of phenols is the Williamson ether synthesis. This reaction involves the deprotonation of the phenol with a suitable base to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction (Sₙ2) with an alkyl halide. Given that the sulfonyl group increases the acidity of the phenolic proton, deprotonation can be readily achieved. The reaction of this compound with various alkylating agents is expected to proceed efficiently. organic-chemistry.orgorganic-chemistry.org

O-Arylation: The synthesis of diaryl ethers from this compound can be accomplished through methods like the Ullmann condensation or modern copper-catalyzed coupling reactions. nih.gov These methods typically involve reacting the phenol with an aryl halide in the presence of a copper catalyst and a base. nih.gov Transition-metal-free O-arylation protocols using reagents like triarylsulfonium triflates have also been developed and could be applicable. nih.gov The presence of various functional groups is often well-tolerated in these reactions, making them suitable for complex molecule synthesis. nih.govnih.gov

Table 1: Representative O-Alkylation and O-Arylation Reactions

| Reactant 1 | Reactant 2 (Alkylating/Arylating Agent) | Reaction Type | Expected Product | Typical Conditions |

|---|---|---|---|---|

| This compound | Methyl Iodide (CH₃I) | O-Alkylation | 1-Methoxy-4-(propane-1-sulfonyl)benzene | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) |

| This compound | Benzyl (B1604629) Bromide (C₆H₅CH₂Br) | O-Alkylation | 1-(Benzyloxy)-4-(propane-1-sulfonyl)benzene | Base (e.g., NaH), Solvent (e.g., DMF) |

| This compound | Iodobenzene (C₆H₅I) | O-Arylation (Ullmann) | 1-Phenoxy-4-(propane-1-sulfonyl)benzene | Cu Catalyst, Base (e.g., K₃PO₄), High Temperature |

| This compound | 4-Fluoronitrobenzene | O-Arylation (SₙAr) | 1-(4-Nitrophenoxy)-4-(propane-1-sulfonyl)benzene | Base (e.g., CsF), Solvent (e.g., DMSO) researchgate.net |

Phenols can be converted to phenolic esters through reaction with carboxylic acids or, more commonly, their more reactive derivatives like acyl chlorides and acid anhydrides. libretexts.org The direct esterification of phenols with carboxylic acids is often slow and requires harsh conditions. libretexts.orggoogle.com

Reacting this compound with an acyl chloride, such as ethanoyl chloride, or an acid anhydride, like ethanoic anhydride, in the presence of a base (e.g., pyridine or sodium hydroxide) provides a more efficient route to the corresponding ester. libretexts.orggoogle.com The reaction with the pre-formed, more nucleophilic phenoxide ion is particularly rapid. libretexts.org

Table 2: Examples of Esterification Reactions

| Reactant 1 | Reactant 2 (Acylating Agent) | Expected Product | Byproduct |

|---|---|---|---|

| This compound | Ethanoyl chloride (CH₃COCl) | 4-(Propane-1-sulfonyl)phenyl ethanoate | HCl |

| This compound | Ethanoic anhydride ((CH₃CO)₂O) | 4-(Propane-1-sulfonyl)phenyl ethanoate | Ethanoic acid |

| This compound | Benzoyl chloride (C₆H₅COCl) | 4-(Propane-1-sulfonyl)phenyl benzoate | HCl |

Oxidative coupling is a powerful reaction for forming C-C or C-O bonds between phenolic units. wikipedia.org This process typically involves a one-electron oxidation of the phenol to generate a phenoxy radical, which can then couple with another radical or a neutral phenol molecule. wikipedia.orgnih.gov These reactions can be promoted by stoichiometric oxidants or, more recently, by catalytic systems, including enzymatic and electrochemical methods. rsc.orgnih.govrsc.org

For this compound, the para-position is blocked by the sulfonyl group. Consequently, any C-C oxidative coupling would be directed exclusively to the ortho-positions, potentially leading to the formation of substituted biphenyls or larger oligomers. C-O coupling would result in the formation of poly(phenylene oxide) type structures. The strong electron-withdrawing effect of the sulfonyl group increases the oxidation potential of the phenol, making it more challenging to oxidize compared to electron-rich phenols. nih.gov This property could, however, be advantageous in preventing over-oxidation of the coupled products. nih.gov

Multi-Component Reaction Platforms Utilizing this compound as a Synthon

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. rsc.orgjocpr.com These reactions are valued for their high atom economy and ability to rapidly generate molecular complexity. jocpr.com

While specific MCRs employing this compound are not extensively documented, its structure allows for its theoretical inclusion in several MCR classes. The phenolic hydroxyl group can act as the nucleophilic component in various reactions. For example, in isocyanide-based MCRs like the Passerini or Ugi reactions, phenols can sometimes substitute for the typical carboxylic acid or alcohol components, although this is less common. mdpi.com The acidic nature of the phenolic proton in this compound could facilitate its participation in such transformations.

Furthermore, MCRs that build heterocyclic structures could potentially utilize this phenol as a starting material. For instance, a reaction involving an aldehyde, an amine, and this compound could, under the right conditions, lead to the formation of complex substituted aromatic systems. The development of novel MCRs often involves leveraging the unique reactivity of functionalized building blocks, or synthons, like this compound.

Stereochemical Considerations in Transformations Involving this compound

The this compound molecule itself is achiral and does not possess any stereocenters. Stereochemical considerations arise only when it is transformed into a chiral product or reacts with a chiral reagent.

Several scenarios can introduce stereochemistry:

Reaction with a Chiral Reagent: If this compound undergoes etherification or esterification with an enantiomerically pure alkylating or acylating agent (e.g., (R)-2-bromobutane), the resulting product will be a single enantiomer of a chiral molecule. If a racemic reagent is used, a racemic mixture of the product will be formed.

Formation of a New Stereocenter: A reaction at the aromatic ring or the propyl chain could potentially create a new stereocenter. For example, an asymmetric addition reaction to the aromatic ring, while challenging, would generate a chiral product.

Atropisomerism: In the case of oxidative coupling (Section 3.3.3), the formation of an ortho-ortho linked biphenyl derivative could lead to atropisomerism if rotation around the newly formed C-C single bond is sufficiently hindered. The presence of the bulky propane-1-sulfonyl groups and any other ortho-substituents introduced could create a significant rotational barrier, allowing for the potential isolation of stable, non-interconverting rotational isomers (atropisomers). Achieving enantioselective control in such oxidative couplings is a significant challenge in modern synthetic chemistry. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Propane 1 Sulfonyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, offering unparalleled insight into molecular structure. For 4-(Propane-1-sulfonyl)phenol, a combination of one-dimensional and two-dimensional NMR experiments provides a complete assignment of all proton and carbon signals, confirming the precise arrangement of the phenyl, sulfonyl, and propyl groups.

Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. In this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons of the propyl chain, and the phenolic hydroxyl proton.

The aromatic region would likely display a characteristic AA'BB' system for the 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-withdrawing sulfonyl group (H-2, H-6) are expected to appear downfield compared to the protons ortho to the electron-donating hydroxyl group (H-3, H-5). The protons of the propyl group would exhibit predictable multiplicities due to spin-spin coupling: a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (B1212753) (CH₂) group, and another triplet for the methylene group directly attached to the sulfur atom. docbrown.info The chemical shift of the phenolic -OH proton can be broad and its position variable depending on solvent, concentration, and temperature. mdpi.comresearchgate.net

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2, H-6 | 7.8 - 7.9 | Doublet | 8.0 - 9.0 |

| H-3, H-5 | 6.9 - 7.0 | Doublet | 8.0 - 9.0 |

| Phenolic OH | 5.0 - 10.0 | Broad Singlet | N/A |

| -SO₂-CH₂- (H-1') | 3.1 - 3.2 | Triplet | 7.5 - 8.0 |

| -CH₂- (H-2') | 1.7 - 1.8 | Sextet | 7.5 - 8.0 |

| -CH₃ (H-3') | 0.9 - 1.0 | Triplet | 7.5 - 8.0 |

Carbon-13 NMR (¹³C NMR) and Distortionless Enhancement by Polarization Transfer (DEPT) Analysis

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Due to the molecular symmetry of this compound, seven distinct carbon signals are expected: four for the aromatic ring and three for the propyl chain. The chemical shifts are influenced by the attached functional groups; the carbon atom attached to the hydroxyl group (C-4) would appear significantly downfield, as would the carbon atom attached to the sulfonyl group (C-1). docbrown.info

DEPT analysis is a valuable technique used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. miamioh.edu

DEPT-45 would show all protonated carbons.

DEPT-90 would only show signals for CH carbons. For this molecule, this would be C-2, C-3, C-5, and C-6.

DEPT-135 would show positive signals for CH and CH₃ groups and negative (inverted) signals for CH₂ groups. Quaternary carbons (C-1 and C-4) would be absent in all DEPT spectra.

This combined approach allows for the unambiguous assignment of each carbon atom in the structure.

Table 2: Predicted ¹³C NMR and DEPT-135 Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal |

| C-1 | 130 - 135 | Absent |

| C-2, C-6 | 128 - 130 | Positive |

| C-3, C-5 | 115 - 117 | Positive |

| C-4 | 160 - 163 | Absent |

| C-1' (-SO₂-CH₂-) | 55 - 58 | Negative |

| C-2' (-CH₂-) | 16 - 18 | Negative |

| C-3' (-CH₃) | 12 - 14 | Positive |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complex Structures

Two-dimensional (2D) NMR experiments are crucial for establishing the complete bonding network and spatial relationships within the molecule by correlating signals that are related through chemical bonds or through space. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this compound, COSY would show strong cross-peaks connecting adjacent protons in the propyl chain (H-1' with H-2', and H-2' with H-3'), confirming its structure. It would also show a correlation between the ortho- and meta-protons on the aromatic ring (H-2/6 with H-3/5). sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons, showing one-bond ¹H-¹³C correlations. It is instrumental for assigning the carbon signals based on the already assigned proton spectrum. For instance, the proton signal at ~7.8 ppm would correlate with the carbon signal at ~129 ppm, assigning them as H-2/6 and C-2/6, respectively. youtube.comyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (typically 2-3 bonds) ¹H-¹³C couplings. This is key to connecting the different fragments of the molecule. For example, correlations would be expected from the methylene protons H-1' of the propyl group to the quaternary aromatic carbon C-1, definitively linking the propylsulfonyl group to the phenyl ring. Similarly, correlations from H-2/6 to C-4 would confirm the 1,4-substitution pattern. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding. A NOESY spectrum could show cross-peaks between the methylene protons H-1' and the ortho-aromatic protons H-2/6, confirming their spatial proximity. science.govresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

Electron Ionization is a high-energy ("hard") ionization technique that typically results in significant fragmentation of the analyte molecule. nih.gov The EI-MS spectrum of this compound would be expected to show a molecular ion peak (M⁺˙) corresponding to the exact mass of the compound. The fragmentation pattern provides a "fingerprint" that can aid in structural elucidation. Key predicted fragmentation pathways include the loss of the propyl radical, cleavage of the C-S and S-O bonds, and rearrangements common to phenols. researchgate.net

Table 3: Predicted Key Fragments in EI-MS of this compound

| m/z | Predicted Fragment |

| 200 | [M]⁺˙ (Molecular Ion) |

| 157 | [M - C₃H₇]⁺ |

| 136 | [M - SO₂]⁺˙ |

| 93 | [C₆H₅O]⁺ |

| 77 | [C₆H₅]⁺ |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization is a "soft" ionization technique that typically results in minimal fragmentation, making it ideal for determining the molecular weight of intact molecules. nih.gov Because of the acidic nature of the phenolic proton, this compound is well-suited for analysis in the negative ion mode, where it is expected to form a prominent deprotonated molecule, [M-H]⁻. purdue.edusemanticscholar.org In the positive ion mode, protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ may be observed. researchgate.net While ESI itself causes little fragmentation, collision-induced dissociation (tandem MS or MS/MS) can be used to generate fragment ions from the selected parent ion for further structural analysis. nih.gov

Table 4: Predicted Ions in ESI-MS of this compound

| Ion Mode | Predicted Ion | m/z |

| Negative | [M-H]⁻ | 199 |

| Positive | [M+H]⁺ | 201 |

| Positive | [M+Na]⁺ | 223 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound by providing a highly accurate mass measurement of its molecular ion. This technique distinguishes the target compound from other molecules with the same nominal mass by determining its elemental composition.

For this compound, with the molecular formula C₉H₁₂O₃S, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes. This calculated value serves as a benchmark for experimental determination.

Table 1: Isotopes Used for Exact Mass Calculation

| Element | Isotope | Exact Mass (Da) |

| Carbon | ¹²C | 12.000000 |

| Hydrogen | ¹H | 1.007825 |

| Oxygen | ¹⁶O | 15.994915 |

| Sulfur | ³²S | 31.972071 |

Data sourced from PubChem.

Based on these values, the theoretical monoisotopic mass of this compound is calculated to be 200.05071 Da . An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) value within a few parts per million (ppm) of this theoretical value provides high confidence in the compound's identity.

In addition to the parent molecular ion, HRMS coupled with tandem mass spectrometry (MS/MS) can reveal characteristic fragmentation patterns. Aromatic sulfones often undergo specific cleavages under electron impact or collision-induced dissociation. researchgate.netacs.org Common fragmentation pathways for this compound would likely involve cleavage of the C-S and S-O bonds, providing further structural confirmation. Studies have also shown that aromatic sulfones bearing a p-hydroxyl group can undergo oxidation to sulfonic acids within mass spectrometry microdroplets, a phenomenon that highlights the reactivity of such compounds during analysis. acs.orgnih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) Spectroscopy The IR spectrum of this compound is dominated by absorptions corresponding to its key functional groups: the hydroxyl (O-H), sulfonyl (S=O), and the substituted benzene ring. The broadness of the O-H stretching band is a key feature, typically resulting from intermolecular hydrogen bonding. libretexts.orgdocbrown.info

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Phenolic O-H | O-H stretch | 3550–3200 | Strong, Broad |

| Aromatic C-H | C-H stretch | 3100–3000 | Medium |

| Alkyl C-H | C-H stretch (propyl) | 2960–2850 | Medium |

| Aromatic Ring | C=C stretch | 1600 & 1500 | Strong to Medium |

| Sulfonyl (S=O) | Asymmetric S=O stretch | 1350–1300 | Strong |

| Sulfonyl (S=O) | Symmetric S=O stretch | 1160–1120 | Strong |

| Phenolic C-O | C-O stretch | 1260–1180 | Strong |

Data compiled from general spectroscopic tables and analysis of phenol (B47542) and sulfone compounds. libretexts.orgdocbrown.infoorgchemboulder.comlibretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The spectrum of this compound is characterized by absorptions arising from π → π* transitions within the benzene ring.

The phenol chromophore itself exhibits a primary absorption band around 210 nm and a secondary, weaker band around 270-275 nm in non-polar solvents. nih.govdocbrown.info The presence of the propane-1-sulfonyl group at the para position influences these absorptions. The sulfonyl group acts as an electron-withdrawing group, which can interact with the π-system of the benzene ring. ucalgary.casips.org.in This interaction typically causes a shift in the absorption maxima (λmax) and can affect the molar absorptivity (ε). The presence of an electron-withdrawing group on a phenol can stabilize the phenolate (B1203915) ion, a principle that also influences the electronic structure affecting UV absorption. ucalgary.casips.org.insarthaks.comlibretexts.orglibretexts.org For substituted phenols like 4-nitrophenol, a significant red-shift (bathochromic shift) is observed, especially in the phenolate form. researchgate.net A similar, though likely less pronounced, shift would be anticipated for this compound compared to unsubstituted phenol.

Table 3: Expected Electronic Transitions for this compound

| Transition | Chromophore | Expected λmax Region (nm) |

| π → π | Substituted Benzene Ring | 270–290 |

| π → π | Substituted Benzene Ring | ~220 |

Data based on UV-Vis principles and spectra of related phenolic compounds. nih.gov

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for verifying the purity of this compound and for its isolation from reaction mixtures.

Gas Chromatography (GC) Methodologies

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. Due to the polarity and lower volatility of the phenolic hydroxyl group, direct analysis of this compound can be challenging, often leading to poor peak shape and column adsorption. Therefore, derivatization is a common strategy. epa.govnih.govnih.gov The phenolic group can be converted to a less polar, more volatile ether (e.g., a silyl (B83357) or methyl ether) prior to analysis.

A typical GC method for the derivatized compound would employ a capillary column with a non-polar or medium-polarity stationary phase.

Table 4: Representative GC Method Parameters

| Parameter | Description |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness; 5% Phenyl Polysiloxane (e.g., DB-5 or equivalent) |

| Carrier Gas | Helium or Hydrogen, constant flow |

| Injection | Split/Splitless, 250 °C |

| Oven Program | Initial temp 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Parameters are based on standard methods for phenol analysis. epa.govthermofisher.com

GC-MS is particularly advantageous as it provides mass spectral data for peak identification, confirming both the identity of the derivatized product and any impurities present.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis and purification of non-volatile compounds like this compound. Reversed-phase HPLC is ideally suited for this purpose.

A robust HPLC method can separate the target compound from starting materials, by-products, and other impurities. The separation is based on the differential partitioning of the analytes between a non-polar stationary phase and a polar mobile phase. The presence of the polar hydroxyl and sulfonyl groups and the non-polar aromatic ring and propyl chain gives the molecule a mixed character, allowing for good retention and separation on standard C18 columns. mdpi.com

Table 5: Representative HPLC Method Parameters

| Parameter | Description |

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 30% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at 275 nm |

Methodology based on common practices for analyzing phenolic and aromatic sulfonate compounds. mdpi.comhelixchrom.com

This method is directly compatible with mass spectrometry (LC-MS), which can provide molecular weight and structural information for all separated components.

Thin-Layer Chromatography (TLC) Applications for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction. For the synthesis of this compound (e.g., via the sulfonylation of phenol), TLC can be used to track the consumption of the starting material and the formation of the product.

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel) alongside spots of the pure starting materials. The plate is then developed in an appropriate solvent system. The relative polarity of the compounds determines their mobility: the less polar compounds travel further up the plate. Since this compound is generally more polar than a potential electrophilic starting material (like propane-1-sulfonyl chloride) but may have different polarity than phenol, their spots will separate on the plate. The reaction is considered complete when the spot corresponding to the limiting reactant has disappeared. nih.gov

Table 6: Typical TLC Parameters for Reaction Monitoring

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ plates |

| Mobile Phase | A mixture of a non-polar solvent (e.g., Hexane or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate) |

| Visualization | UV lamp (at 254 nm) and/or staining with an appropriate reagent (e.g., iodine vapor or potassium permanganate) nih.gov |

The retention factor (Rf) value for the product spot can be calculated and used for identification purposes in a given solvent system.

Role as an Intermediate or Building Block in Multi-Step Organic Synthesis

In the realm of multi-step organic synthesis, this compound serves as a valuable intermediate and building block. Phenols and their derivatives are fundamental starting materials in modern organic synthesis, providing a scaffold for the construction of more complex molecules. researchgate.net The presence of the propane-1-sulfonyl group modifies the reactivity of the phenol ring and introduces a stable, polar moiety that can influence the properties of the final product.

While specific examples detailing the direct use of this compound as a precursor for complex heterocyclic systems are not extensively documented in publicly available literature, the general reactivity of substituted phenols suggests its potential in this area. Phenolic compounds are often precursors in the synthesis of various heterocyclic structures. rsc.org The hydroxyl group can be transformed into a leaving group or used as a nucleophile in cyclization reactions. Furthermore, the sulfonyl group can direct metallation or other functionalization reactions on the aromatic ring, facilitating the construction of fused heterocyclic systems. The synthesis of novel pyrrole and other fused heterocyclic sulfones from related sulfonyl-containing precursors highlights the utility of the sulfone moiety in building complex cyclic structures. rsc.org

As a building block for advanced organic scaffolds, this compound offers a combination of aromatic rigidity and the specific electronic properties imparted by the sulfonyl group. Such building blocks are crucial in drug discovery and the development of new functional molecules. umich.edunews-medical.net Aryl sulfonate esters, which can be readily prepared from phenols, are versatile synthetic intermediates. mdpi.com These compounds can participate in various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the construction of complex organic scaffolds. mdpi.com

Contributions to Materials Science and Engineering

The structural features of this compound make it a candidate for incorporation into advanced materials, where the combination of a phenolic unit and a sulfonyl group can impart desirable properties such as thermal stability, chemical resistance, and specific functionalities.

Table 1: Key Monomers in Poly(ether sulfone) Synthesis

| Monomer Type | Example Compound | Role in Polymerization |

| Bisphenol | Bisphenol A | Provides the ether linkage |

| Bis(halophenyl) sulfone | Bis(4-chlorophenyl) sulfone | Provides the sulfone linkage |

This table provides examples of common monomers used in the synthesis of poly(ether sulfone)s.

Phenolic compounds are utilized in the development of functional organic materials, including sensors and coatings, due to their reactivity and ability to form stable polymers and films. nih.govmdpi.comatamanchemicals.com For instance, phenolic resins are used in a variety of industrial coatings. paint.org The sulfonyl group, being polar and capable of hydrogen bonding, can enhance adhesion and modify the surface properties of coatings. In the context of chemical sensors, phenolic compounds can be electrochemically oxidized, and this property can be exploited for detection purposes. researchgate.netresearchgate.netnih.govsemanticscholar.org While direct applications of this compound in sensors and coatings are not widely reported, its structure suggests potential utility. The phenolic hydroxyl allows for integration into polymer networks, while the sulfonyl group can influence the material's interaction with analytes or its surface energy.

Applications in Catalysis and Organocatalysis

The field of organocatalysis utilizes small organic molecules to catalyze chemical reactions. While there is a growing interest in the use of sulfone-containing molecules in organocatalysis, specific applications of this compound in this domain are not well-documented. google.com However, the structural motifs present in this compound—a phenol and a sulfone—are found in various catalytic systems.

Phenol derivatives can act as organophotoredox catalysts. units.it Upon deprotonation, the resulting phenolate anion can become a potent reductant in the excited state, capable of initiating single-electron transfer processes. units.it Sulfonamides derived from amino acids, such as proline, have been successfully employed as organocatalysts in a variety of asymmetric reactions, demonstrating the utility of the sulfonyl group in creating effective catalytic environments. nih.gov Given these precedents, it is plausible that derivatives of this compound could be designed to function as organocatalysts, with the phenol providing a handle for catalyst modification and the sulfonyl group influencing the steric and electronic properties of the catalytic pocket.

An Examination of this compound in Chemical and Environmental Systems

Introduction

This compound is an aromatic organic compound characterized by a phenol group substituted at the para position with a propane-1-sulfonyl group. This unique structure, combining a hydrophilic sulfonyl moiety, a reactive phenolic ring, and a short alkyl chain, suggests a range of potential functions in various chemical and environmental contexts. This article explores the theoretical and studied applications of this compound, focusing on its roles in advanced chemical synthesis, environmental remediation, and as a potential tool in biological research.

Future Research Directions and Emerging Paradigms

Development of Novel and Highly Efficient Synthetic Routes

The advancement of synthetic organic chemistry continually seeks more efficient, atom-economical, and environmentally benign methods for molecule construction. Future research on 4-(Propane-1-sulfonyl)phenol is expected to focus on developing novel synthetic routes that improve upon existing methods. Current strategies often involve the sulfonylation of phenol (B47542) or the functionalization of pre-existing sulfonyl-containing precursors.

Future synthetic endeavors may explore:

Catalytic Sulfonylation: The development of novel metal- or organo-catalysts for the direct C-H sulfonylation of phenol would represent a significant leap forward. This approach could offer a more direct and efficient route, minimizing the need for pre-functionalized starting materials and reducing waste.

Flow Chemistry Approaches: Implementing continuous flow technologies for the synthesis of this compound could enhance reaction control, improve safety, and allow for easier scalability. This methodology is particularly advantageous for reactions that are exothermic or involve hazardous reagents.

Green Chemistry Principles: A strong emphasis will likely be placed on synthetic routes that utilize greener solvents, renewable starting materials, and minimize energy consumption. For instance, exploring enzymatic or biocatalytic methods for the formation of the sulfonyl group could offer a more sustainable alternative to traditional chemical methods. nih.gov

Unveiling New Reactivity Patterns and Synthetic Transformations

The interplay between the electron-donating hydroxyl group and the electron-withdrawing sulfonyl group in this compound dictates its reactivity. Future research will likely focus on uncovering new reactivity patterns and leveraging them for novel synthetic transformations.

Key areas of exploration include:

Oxidative Coupling Reactions: The phenolic moiety is susceptible to oxidative coupling, a powerful tool for the formation of C-C and C-O bonds. nih.gov Future studies could investigate the catalytic and electrochemical oxidative coupling of this compound to synthesize novel biphenols and other complex architectures. nih.gov

Directed C-H Functionalization: The sulfonyl group can act as a directing group, facilitating the selective functionalization of specific C-H bonds on the aromatic ring. Research into new catalytic systems that can exploit this directing ability will enable the synthesis of a diverse range of substituted derivatives.

Derivatization of the Sulfonyl Group: While the phenol group is a common site for modification, future work may explore novel transformations of the propane-1-sulfonyl group itself. This could involve, for example, reductive or rearrangement reactions to access new functional groups.

Advancements in Computational Modeling and Predictive Capabilities

Computational chemistry offers a powerful lens through which to understand and predict the behavior of molecules. For this compound, future computational studies are expected to provide deeper insights into its electronic structure, reactivity, and intermolecular interactions.

Emerging computational paradigms will likely focus on:

Density Functional Theory (DFT) Studies: Advanced DFT calculations can be employed to accurately predict spectroscopic properties, reaction mechanisms, and thermodynamic parameters. researchgate.net This can guide experimental efforts by identifying the most promising reaction pathways and predicting the properties of yet-to-be-synthesized derivatives.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how this compound interacts with its environment, including solvents and other molecules. This is particularly relevant for understanding its behavior in supramolecular assemblies and biological systems.

Machine Learning and AI: The integration of machine learning and artificial intelligence can accelerate the discovery of new properties and applications. By training algorithms on existing chemical data, it may be possible to predict the activity of this compound in various contexts without the need for extensive experimentation.

Integration into Supramolecular Assemblies and Nanostructures

The ability of molecules to self-assemble into well-defined, functional structures is a cornerstone of nanoscience. The functional groups of this compound—the hydroxyl group capable of hydrogen bonding and the sulfonyl group with its polar nature—make it a promising building block for supramolecular chemistry. nih.gov

Future research in this area may involve:

Crystal Engineering: Systematic studies of the crystallization behavior of this compound and its derivatives can lead to the design of new crystalline materials with tailored properties, such as specific packing arrangements and porosities.

Self-Assembled Monolayers (SAMs): The phenolic hydroxyl group can serve as an anchor to various surfaces, enabling the formation of self-assembled monolayers. The sulfonyl group would then be exposed at the interface, allowing for the tuning of surface properties like wettability and adhesion.

Co-crystallization and Host-Guest Chemistry: Exploring the co-crystallization of this compound with other molecules can lead to the formation of new supramolecular assemblies with unique architectures and functions. mdpi.com Its potential as a guest molecule within larger host systems could also be investigated.

Exploration of New Non-Clinical Technological Applications

While the biological activities of many phenolic and sulfonyl-containing compounds are well-documented, the non-clinical technological applications of this compound remain a largely unexplored frontier. Future research is expected to uncover its potential in a variety of technological domains.

Potential areas of application include:

Polymer Science: The phenolic group allows this compound to be used as a monomer or a modifying agent in the synthesis of polymers. The incorporation of the sulfonyl group could enhance properties such as thermal stability, flame retardancy, and gas permeability.

Materials for Organic Electronics: The electronic properties of the aromatic ring, modulated by the hydroxyl and sulfonyl groups, suggest potential applications in organic electronics. It could be investigated as a component in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as a building block for conductive polymers.

Sensors and Detection: The phenolic hydroxyl group can interact with various analytes through hydrogen bonding or coordination. This suggests that this compound could be incorporated into sensor arrays for the detection of specific chemical species.

Q & A

Q. What are the optimal conditions for synthesizing 4-(Propane-1-sulfonyl)phenol via sulfonation?

The synthesis typically involves sulfonation of phenol derivatives using propane sulfonic acid or its derivatives. Key parameters include:

- Temperature control : Maintaining 80–100°C to ensure electrophilic substitution without side reactions like oxidation .

- Catalyst selection : Lewis acids (e.g., FeCl₃) enhance regioselectivity for the para position due to steric and electronic effects .

- Solvent system : Polar aprotic solvents (e.g., DCM) improve sulfonyl group incorporation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product with >95% purity. Confirm via melting point (45–48°C range) and ¹H NMR (δ 7.8–8.1 ppm for aromatic protons adjacent to sulfonyl) .

Q. How can researchers validate the purity and structural integrity of this compound?

- Chromatography : HPLC (C18 column, methanol/water mobile phase) with UV detection at 254 nm verifies purity .

- Spectroscopic analysis :

- ¹H/¹³C NMR : Aromatic protons (δ 6.8–8.1 ppm) and sulfonyl carbon (δ ~110 ppm) confirm substitution .

- FT-IR : Strong S=O stretching vibrations at 1150–1300 cm⁻¹ .

- Mass spectrometry : ESI-MS ([M+H]⁺ expected at m/z 216.3) ensures molecular weight accuracy .

Advanced Research Questions

Q. What mechanisms explain the regioselectivity of sulfonation in phenol derivatives like this compound?

The para dominance arises from:

- Electronic effects : The sulfonyl group is a strong electron-withdrawing meta-director. However, in phenols, the hydroxyl group’s activating nature overrides this, directing sulfonation to the para position .

- Steric hindrance : Bulky propane sulfonyl groups reduce reactivity at ortho sites. Computational studies (DFT calculations) show lower activation energy for para substitution (~15 kcal/mol vs. ~22 kcal/mol for ortho) .

- Catalytic influence : FeCl₃ stabilizes the transition state via coordination with the sulfonyl oxygen, favoring para orientation .

Q. How does this compound behave under oxidative or reductive conditions, and how can this inform reaction design?

- Oxidation : The sulfonyl group is stable, but prolonged exposure to strong oxidants (e.g., KMnO₄) may degrade the phenol ring to quinones. Monitor via TLC .

- Reduction : NaBH₄/CuCl₂ selectively reduces sulfonyl to thioether, but Pd/C hydrogenation risks over-reduction of the aromatic ring. Use low H₂ pressure (1 atm) and short reaction times .

- Applications : Controlled reduction enables synthesis of thioether analogs for structure-activity relationship (SAR) studies in drug discovery .

Q. What strategies mitigate batch-to-batch variability in biocatalytic synthesis of this compound?

- Enzyme optimization : Screen cytochrome P450 variants for sulfonation activity. Pseudomonas putida mutants achieve 85% yield .

- Solvent engineering : Use ionic liquids (e.g., [BMIM][PF₆]) to stabilize enzymes and improve substrate solubility .

- Process control : Continuous-flow reactors with immobilized enzymes enhance reproducibility (RSD <5%) .

Contradictions and Limitations

- Sulfonation efficiency : reports FeCl₃ as optimal, while highlights biocatalysts. The choice depends on scalability (chemical synthesis) vs. sustainability (enzymatic routes).

- Stability : The sulfonyl group’s oxidation resistance () conflicts with quinone formation under harsh conditions. Design experiments with inert atmospheres (N₂) to prevent degradation .

Future Research Directions

- Computational modeling : Machine learning (e.g., QSAR) to predict biological activity of derivatives .

- Environmental impact : Assess biodegradability via OECD 301F tests and ecotoxicity in Daphnia magna .

- Biological assays : Screen for antimicrobial activity (MIC against S. aureus) and enzyme inhibition (e.g., COX-2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.